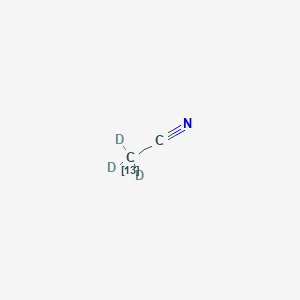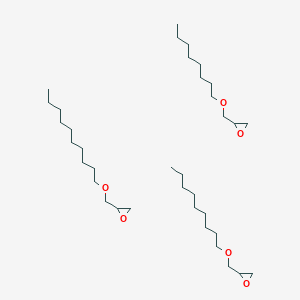
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is a chiral diamine compound that has garnered interest in various fields of chemistry due to its unique structural properties. The compound is characterized by the presence of two cyclopropyl groups attached to an ethylenediamine backbone, making it a valuable building block in asymmetric synthesis and chiral ligand design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopropylamine and ethylenediamine.
Formation of Intermediate: Cyclopropylamine is reacted with ethylenediamine under controlled conditions to form the intermediate compound.
Chiral Resolution: The intermediate is subjected to chiral resolution techniques to obtain the desired (1S,2S)-(-) enantiomer.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high enantiomeric excess required for industrial applications.
化学反応の分析
Types of Reactions
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyclopropyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include imines, oximes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of chiral materials and as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism by which (1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It interacts with metal centers in catalytic systems, facilitating enantioselective reactions. The molecular targets include various transition metals, and the pathways involved are those of asymmetric catalysis, where the compound induces chirality in the products formed.
類似化合物との比較
Similar Compounds
- (1S,2S)-1,2-Diphenylethylenediamine
- (1S,2S)-1,2-Bis(4-nitrophenyl)ethylenediamine
- (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Uniqueness
(1S,2S)-(-)-1,2-Dicyclopropylethylenediamine dihydrochloride is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain asymmetric catalytic reactions where other similar compounds may not perform as well.
特性
CAS番号 |
1092953-43-9 |
|---|---|
分子式 |
C8H18Cl2N2 |
分子量 |
213.15 g/mol |
IUPAC名 |
1,2-dicyclopropylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7(5-1-2-5)8(10)6-3-4-6;;/h5-8H,1-4,9-10H2;2*1H |
InChIキー |
OTCFJCLSSIOTKE-UHFFFAOYSA-N |
異性体SMILES |
C1CC1[C@@H]([C@H](C2CC2)N)N.Cl.Cl |
正規SMILES |
C1CC1C(C(C2CC2)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





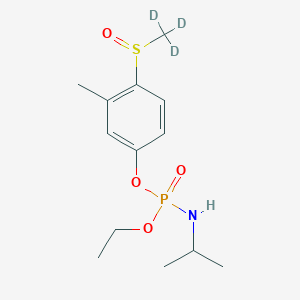


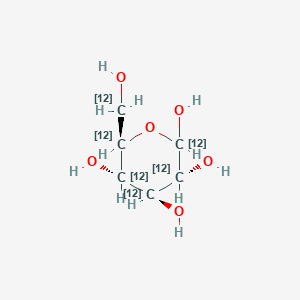
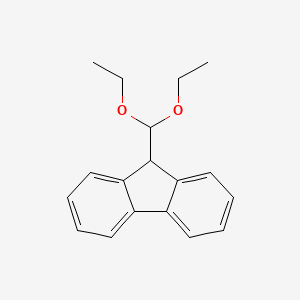
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
